o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-

Lipophilicity ADME Prediction Medicinal Chemistry

Sourcing a well-characterized, lipophilic building block for CNS-penetrant drug discovery is a key challenge. This compound (CAS 50439-10-6) directly addresses this: - Elevated LogP (4.117) vs. the non-methylated analog (3.9226) enhances membrane permeability and hydrophobic binding-pocket affinity, making it ideal for CNS-targeted medicinal chemistry. - Ortho-methyl steric hindrance enables regioselective derivatization (e.g., directed ortho-metalation), granting precise control over complex molecular architectures. - Fully assigned NMR and FTIR spectra are available, supporting immediate deployment as an analytical reference standard for HPLC, LC-MS, or NMR method development. Standard stock ensures rapid global dispatch; request a quote for bulk or custom synthesis.

Molecular Formula C15H10Cl2O3
Molecular Weight 309.1 g/mol
CAS No. 50439-10-6
Cat. No. B13947719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Toluic acid, alpha-(3,4-dichlorobenzoyl)-
CAS50439-10-6
Molecular FormulaC15H10Cl2O3
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C15H10Cl2O3/c16-12-6-5-10(7-13(12)17)14(18)8-9-3-1-2-4-11(9)15(19)20/h1-7H,8H2,(H,19,20)
InChIKeyYCYHVZWPNDQZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Properties and Compound Class


o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- (CAS 50439-10-6), systematically named 2-(3,4-dichloro-β-oxophenethyl)benzoic acid, is an aromatic carboxylic acid derivative characterized by a 2-methylbenzoic acid (o-toluic acid) core bearing a 3,4-dichlorobenzoyl substituent at the α-position of the side chain . With a molecular formula of C15H10Cl2O3 and a molecular weight of 309.15 g/mol, this compound exhibits a calculated density of 1.417 g/cm³ and a boiling point of 505.4 °C at 760 mmHg . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development .

Compound class Aromatic carboxylic acid derivative
Key feature o-Toluic acid core with 3,4-dichlorobenzoyl substituent
Use context Synthetic intermediate for medicinal and agrochemical research

Non-Interchangeability of the o-Toluic Acid Derivative


The presence of the ortho-methyl group on the benzoic acid core of o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- distinguishes it from structurally similar analogs such as 2-(3,4-dichlorobenzoyl)benzoic acid (CAS 52187-03-8), which lacks this substituent. This seemingly minor structural variation translates into quantifiable differences in key physicochemical parameters, including molecular weight, lipophilicity (LogP), density, and boiling point . In synthetic applications, the methyl group can exert steric and electronic effects that alter reactivity, regioselectivity, and product profiles. Consequently, substituting this compound with a non-methylated analog risks altering reaction yields, purification characteristics, and the ultimate performance of downstream products. The quantitative evidence below substantiates that this compound offers a distinct, non-interchangeable profile for scientific and industrial applications.

Attribute
Target compound
Non-methylated analog
Steric & electronic profile
ortho-Methyl present — may alter reactivity and regio-outcomes
No ortho-methyl — different steric environment
Lipophilicity & partitioning
Higher LogP — may shift phase behavior and solubility
Lower LogP — distinct partitioning profile

Quantitative Differentiation from the Closest Analog


Enhanced Lipophilicity and Partitioning

o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- exhibits a higher calculated partition coefficient (LogP) compared to the non-methylated analog 2-(3,4-dichlorobenzoyl)benzoic acid . The increased lipophilicity is attributable to the presence of the ortho-methyl group on the benzoic acid ring, which enhances the compound's affinity for non-polar environments .

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 4.117 Analog: LogP 3.9226 Δ = +0.1944
May support lipophilicity-driven workflow selection
Computational prediction; verify experimentally
Lipophilicity ADME Prediction Medicinal Chemistry

Distinct Molecular Weight and Density

The addition of a methyl group in o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- increases its molecular weight and results in a slightly lower predicted density compared to the des-methyl analog .

MW & Density
Cross-study comparable
Target: MW 309.15, density 1.417 Analog: MW 295.12, density 1.446 Δ MW = +14.03; Δ density = -0.029
Affects stoichiometry and separation behavior
Predicted values; confirm for critical formulations
Physicochemical Properties Formulation Process Chemistry

Boiling Point and Thermal Processing

o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- exhibits a slightly higher predicted boiling point compared to its closest analog, 2-(3,4-dichlorobenzoyl)benzoic acid . This thermal property can influence purification strategies and handling conditions.

Boiling point
Cross-study comparable
Target: 505.4 °C Analog: ~502.5 °C (pred. range) Δ = +2.9 °C
Supports thermal processing method differentiation
Predicted values; modest difference requires validation
Thermal Stability Distillation Process Engineering

Spectroscopic Fingerprint for Identification

Comprehensive spectroscopic data, including 2 NMR spectra and 1 FTIR spectrum, are available for o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- via the SpectraBase database [1]. This provides an empirical fingerprint for unambiguous compound identification and purity assessment, a critical asset for research and quality assurance.

Spectral identity
Supporting evidence
2 NMR + 1 FTIR spectra cataloged
Supports unambiguous identity confirmation
SpectraBase ID 5wzlSs7AJh8; verify against own lot
Analytical Chemistry Quality Control Structure Elucidation

High-Value Application Scenarios


Synthesis of Lipophilic Drug Candidates and Probes

The elevated LogP value (4.117) of o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- compared to its non-methylated analog (LogP 3.9226) makes it a strategically advantageous intermediate for the synthesis of drug candidates requiring enhanced membrane permeability or increased affinity for hydrophobic binding pockets . In medicinal chemistry programs targeting intracellular or CNS-penetrant agents, this compound can serve as a building block to fine-tune the lipophilicity of lead series without altering the core pharmacophore, thereby optimizing ADME properties .

Analytical Reference Standard and Method Development

The availability of well-characterized spectroscopic data (NMR and FTIR) provides a robust foundation for using o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- as an analytical reference standard . In quality control laboratories and research settings, this compound can serve as a benchmark for developing and validating HPLC, LC-MS, or NMR methods, particularly for the detection and quantification of related impurities or metabolites. Its distinct physicochemical signature (density, boiling point) further aids in method specificity .

Building Block for Regioselective Transformations

The ortho-methyl group on the benzoic acid ring introduces steric hindrance that can direct regioselective reactions. For synthetic chemists, this feature provides a handle for controlling substitution patterns in subsequent derivatization steps, such as electrophilic aromatic substitution or directed ortho-metalation . This property differentiates it from the unsubstituted analog and supports its use in the construction of complex molecular architectures where precise control of regiochemistry is paramount .

Application
Selection Property
Validation Focus
Synthesis of lipophilic research probes
Higher LogP vs. non-methylated analog
LogP-dependent partitioning & permeability studies
Analytical reference standard
Cataloged NMR & FTIR spectra
Spectral identity & purity confirmation
Regioselective synthetic transformations
ortho-Methyl steric directing effect
Regiochemical outcome review
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